molecular formula C27H26N2O5S B2871492 2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 902444-99-9

2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2871492
CAS No.: 902444-99-9
M. Wt: 490.57
InChI Key: BQNJRCLKJOHNHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinoline derivative featuring a 1,4-dihydroquinolin-4-one core substituted with an ethyl group at position 6, a 4-methylbenzenesulfonyl group at position 3, and an acetamide-linked 2-methoxyphenyl moiety at position 1. The sulfonyl and acetamide groups may enhance solubility and target binding, while the ethyl and methoxy substituents influence lipophilicity and electronic properties.

Properties

IUPAC Name

2-[6-ethyl-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c1-4-19-11-14-23-21(15-19)27(31)25(35(32,33)20-12-9-18(2)10-13-20)16-29(23)17-26(30)28-22-7-5-6-8-24(22)34-3/h5-16H,4,17H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNJRCLKJOHNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinoline Family

2.1.1. 2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide (CAS: 866590-95-6)

  • Acetamide Substituent: The target compound’s acetamide is linked to a 2-methoxyphenyl group, while this analogue features a 4-chlorophenyl group.
  • The 2-methoxy group (electron-donating) vs. 4-chloro (electron-withdrawing) alters electronic density, affecting binding to targets like enzymes or receptors.

2.1.2. 2-[8-(4-Ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]-N-(4-methoxyphenyl)acetamide

  • Key Differences: Core Structure: This compound includes a dioxino[2,3-g]quinoline fused ring system, unlike the simpler 1,4-dihydroquinolin-4-one in the target compound . Substituents: An ethoxybenzoyl group at position 8 and a 4-methoxyphenyl acetamide (vs. 2-methoxyphenyl in the target).
  • The 4-methoxy vs. 2-methoxy position on the phenyl group could influence steric interactions in binding pockets.
Non-Quinoline Analogues with Shared Functional Groups

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

  • Key Differences: Lacks the quinoline core but shares sulfonyl and acetamide groups . Features nitro and chloro substituents on the phenyl ring.
  • Absence of the quinoline scaffold limits direct comparison but highlights the role of sulfonamide-acetamide motifs in intermediate synthesis.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Sulfonyl Group Acetamide Substituent Key Functional Features
Target Compound 1,4-Dihydroquinolin-4-one 4-Methylbenzenesulfonyl 2-Methoxyphenyl Ethyl at C6; Enhanced lipophilicity
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide 1,4-Dihydroquinolin-4-one Benzenesulfonyl 4-Chlorophenyl Chloro (electron-withdrawing) substituent
2-[8-(4-Ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]-N-(4-methoxyphenyl)acetamide Dioxino[2,3-g]quinoline N/A (Ethoxybenzoyl) 4-Methoxyphenyl Fused dioxino ring; Ethoxybenzoyl at C8
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Benzene Methylsulfonyl 4-Chloro-2-nitrophenyl Nitro and chloro substituents

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.